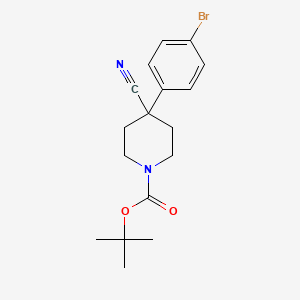

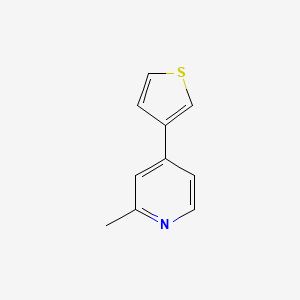

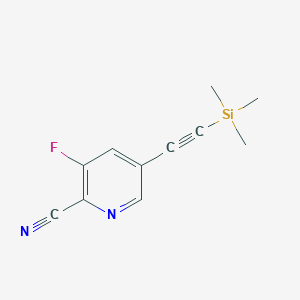

![molecular formula C8H7FN2O B1391966 (5-Fluoro-1H-pirrolo[2,3-b]piridin-4-il)metanol CAS No. 1246088-53-8](/img/structure/B1391966.png)

(5-Fluoro-1H-pirrolo[2,3-b]piridin-4-il)metanol

Descripción general

Descripción

“(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” is a chemical compound with the empirical formula C8H7FN2O . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The molecular structure of “(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” can be represented by the SMILES stringOCc1c(F)cnc2[nH]ccc12 . The InChI key for this compound is WTEOTZYPQUTLNZ-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

“(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” is a solid compound . It has a molecular weight of 166.15 . The CAS Number for this compound is 1246088-53-8 .Aplicaciones Científicas De Investigación

Inhibidores del Receptor del Factor de Crecimiento de Fibroblastos

El compuesto se utiliza en el diseño y la síntesis de derivados de 1H-pirrolo[2,3-b]piridina que son potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR) . FGFR juega un papel esencial en varios tipos de tumores, y la focalización de los FGFR representa una estrategia atractiva para la terapia del cáncer .

Tratamiento del Cáncer de Mama

Estudios in vitro han demostrado que estos derivados pueden inhibir la proliferación de células de cáncer de mama 4T1 e inducir la apoptosis . También inhiben significativamente la migración e invasión de las células 4T1 .

Inhibición de la Quinasa

Los derivados de 5H-pirrolo[2,3-b]pirazina, que pueden sintetizarse a partir del compuesto, han mostrado una actividad significativa en la inhibición de la quinasa . Las quinasas son enzimas que pueden modificar otras proteínas añadiendo químicamente grupos fosfato, y desempeñan un papel clave en varios procesos celulares, incluido el metabolismo, la transcripción, la progresión del ciclo celular, la reorganización del citoesqueleto y el movimiento celular, la apoptosis y la diferenciación.

Actividad Antimicrobiana

Los derivados de pirrolopirazina, que incluyen el compuesto, han exhibido actividades antimicrobianas . Se pueden utilizar en el desarrollo de nuevos fármacos antimicrobianos.

Actividad Antiinflamatoria

Los derivados de pirrolopirazina también han mostrado actividades antiinflamatorias . Potencialmente, pueden utilizarse en el tratamiento de enfermedades inflamatorias.

Actividad Antiviral

Estos derivados han demostrado actividades antivirales . Se pueden utilizar en el desarrollo de nuevos fármacos antivirales.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is suggested that this compound might be involved in antiviral activities, specifically targeting the influenza a virus pb2 subunit .

Mode of Action

Given its potential antiviral activity, it may interact with the pb2 subunit of the influenza a virus, thereby inhibiting the virus’s replication process .

Biochemical Pathways

Considering its potential antiviral activity, it may influence the viral replication pathways of the influenza a virus .

Result of Action

Given its potential antiviral activity, it may inhibit the replication of the influenza a virus, thereby preventing the spread of the virus within the host .

Análisis Bioquímico

Biochemical Properties

(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol and FGFRs involves binding to the receptor’s active site, leading to inhibition of downstream signaling pathways.

Cellular Effects

The effects of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol affects cell migration and invasion, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as FGFRs, leading to their inhibition . This binding prevents the phosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, thereby blocking the activation of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, and migration, and their inhibition results in reduced tumor growth and metastasis.

Temporal Effects in Laboratory Settings

The temporal effects of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products and their potential effects on cellular function require further investigation. Long-term exposure to (5-Fluoro-1H-pyrrolo[2,3-b]pyridin

Propiedades

IUPAC Name |

(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEOTZYPQUTLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678444 | |

| Record name | (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246088-53-8 | |

| Record name | (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

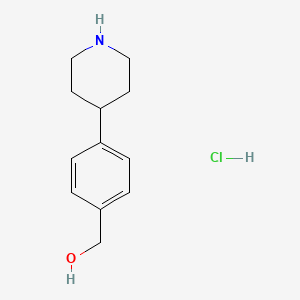

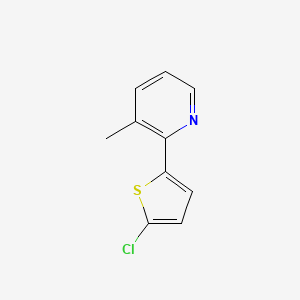

![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)

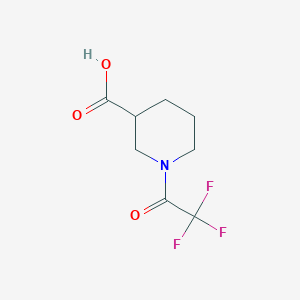

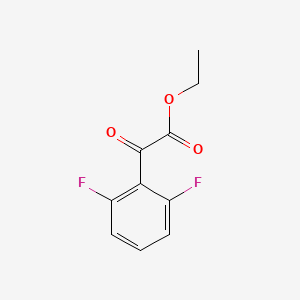

![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)

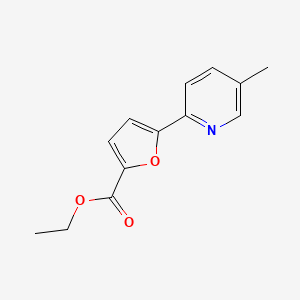

![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)